3-Bromo-5-methylisothiazole 3-Bromo-5-methylisothiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18326621
InChI: InChI=1S/C4H4BrNS/c1-3-2-4(5)6-7-3/h2H,1H3
SMILES:
Molecular Formula: C4H4BrNS
Molecular Weight: 178.05 g/mol

3-Bromo-5-methylisothiazole

CAS No.:

Cat. No.: VC18326621

Molecular Formula: C4H4BrNS

Molecular Weight: 178.05 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-5-methylisothiazole -

Specification

Molecular Formula C4H4BrNS
Molecular Weight 178.05 g/mol
IUPAC Name 3-bromo-5-methyl-1,2-thiazole
Standard InChI InChI=1S/C4H4BrNS/c1-3-2-4(5)6-7-3/h2H,1H3
Standard InChI Key HPVKVKUUKZMJPL-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NS1)Br

Introduction

Chemical Identification and Structural Properties

IUPAC Nomenclature and Molecular Structure

The IUPAC name for this compound is 3-bromo-5-methyl-1,2-thiazole. Its structure consists of an isothiazole ring (a sulfur- and nitrogen-containing heterocycle) with substituents at positions 3 and 5 (Figure 1).

Molecular Formula: C4H4BrNS\text{C}_4\text{H}_4\text{BrNS}
Molecular Weight: 178.05 g/mol
SMILES Notation: CC1=CC(=NS1)Br\text{CC1=CC(=NS1)Br}
InChI Key: HPVKVKUUKZMJPL-UHFFFAOYSA-N\text{HPVKVKUUKZMJPL-UHFFFAOYSA-N} .

Spectroscopic Data

  • NMR (Proton): Peaks corresponding to the methyl group (δ2.5\delta \approx 2.5 ppm) and aromatic protons (δ7.07.5\delta \approx 7.0-7.5 ppm) are observed.

  • Mass Spectrometry: A molecular ion peak at m/z=178m/z = 178 confirms the molecular weight .

Synthesis and Manufacturing

Industrial Production

Large-scale synthesis requires inert atmospheres and low-temperature storage (20C-20^\circ \text{C}) to prevent degradation .

Physicochemical Properties

Physical Characteristics

PropertyValueSource
Boiling Point192–200°C (predicted)
Density1.702 ± 0.06 g/cm³
Refractive Index1.573–1.577
SolubilityChloroform, Methanol

Chemical Reactivity and Applications

Reactivity Profile

  • Nucleophilic Substitution: The bromine atom undergoes substitution with amines, alkoxides, or Grignard reagents.

  • Cross-Coupling: Participates in Suzuki, Stille, or Buchwald-Hartwig reactions to form biaryl or alkyl-aryl bonds .

  • Electrophilic Aromatic Substitution: The electron-deficient isothiazole ring reacts with electrophiles at position 4 .

Pharmaceutical Applications

  • Antimicrobial Agents: Structural analogs show activity against bacterial and fungal pathogens .

  • Kinase Inhibitors: Brominated heterocycles are explored in cancer therapy for their kinase-inhibiting properties.

Agrochemical Uses

  • Herbicides and Pesticides: Serves as a precursor in synthesizing thiazole-containing agrochemicals .

Hazard StatementPrecautionary Measure
H315: Skin irritationWear gloves and lab coat
H319: Eye irritationUse eye protection
H335: Respiratory irritationUse in ventilated areas
ManufacturerPurityQuantityPrice (USD)
TCI America>98%1 g46.00
Thermo Scientific98%5 g219.14
Synthonix95%100 mg80.50

Future Perspectives

Research into 3-bromo-5-methylisothiazole is expected to expand its utility in drug discovery and materials science. Advances in catalytic cross-coupling methodologies may enhance its role in constructing complex molecular architectures .

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